molecular formula C13H19NO4 B141747 Di-O-methyl alpha-Ethyl DL-DOPA CAS No. 21231-75-4

Di-O-methyl alpha-Ethyl DL-DOPA

Cat. No.: B141747
CAS No.: 21231-75-4
M. Wt: 253.29 g/mol
InChI Key: YBORVBLJZJWGGM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Di-O-methyl alpha-Ethyl DL-DOPA involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the introduction of the ethyl and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Di-O-methyl alpha-Ethyl DL-DOPA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield the corresponding alcohols .

Scientific Research Applications

Di-O-methyl alpha-Ethyl DL-DOPA has several scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a reagent in various synthetic pathways. In biology, it is used to study enzyme kinetics and protein interactions. In medicine, it is used in research related to neurotransmitter pathways and neurodegenerative diseases. In industry, it is used in the development of new pharmaceuticals and as a precursor for other chemical compounds .

Mechanism of Action

The mechanism of action of Di-O-methyl alpha-Ethyl DL-DOPA involves its interaction with specific molecular targets and pathways. It is known to inhibit the decarboxylation of dopa to dopamine, which is a key step in the synthesis of noradrenaline. This inhibition affects the levels of neurotransmitters in the brain, which can have various physiological effects. The compound’s molecular targets include enzymes involved in the synthesis and metabolism of neurotransmitters .

Comparison with Similar Compounds

Di-O-methyl alpha-Ethyl DL-DOPA can be compared with other similar compounds such as alpha-Methyl-DOPA and L-DOPA. While all these compounds share structural similarities, this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. Alpha-Methyl-DOPA is primarily used as an antihypertensive agent, while L-DOPA is used in the treatment of Parkinson’s disease. The unique properties of this compound make it valuable for specific research applications .

Properties

IUPAC Name

2-amino-2-[(3,4-dimethoxyphenyl)methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-4-13(14,12(15)16)8-9-5-6-10(17-2)11(7-9)18-3/h5-7H,4,8,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBORVBLJZJWGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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